molecular formula C5H9N3 B12603127 2-Amino-3-(dimethylamino)prop-2-enenitrile CAS No. 649755-73-7

2-Amino-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B12603127
CAS No.: 649755-73-7
M. Wt: 111.15 g/mol
InChI Key: GRDWXEJWTIVHST-UHFFFAOYSA-N
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Description

2-Amino-3-(dimethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C5H9N3 It is known for its unique structure, which includes an amino group, a dimethylamino group, and a nitrile group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of dimethylamine with acrylonitrile in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through a nucleophilic addition mechanism, where the dimethylamine attacks the electrophilic carbon of the acrylonitrile, followed by proton transfer to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-3-(dimethylamino)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(dimethylamino)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include nucleophilic addition and substitution reactions, which modify the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(dimethylamino)prop-2-enenitrile: Similar structure but with different substitution patterns.

    4-[3-(dimethylamino)prop-2-enoyl]benzonitrile: Contains a benzonitrile group, leading to different reactivity and applications.

Uniqueness

2-Amino-3-(dimethylamino)prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

CAS No.

649755-73-7

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

2-amino-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C5H9N3/c1-8(2)4-5(7)3-6/h4H,7H2,1-2H3

InChI Key

GRDWXEJWTIVHST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)N

Origin of Product

United States

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